1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene
Brand Name: Vulcanchem
CAS No.: 331765-58-3
VCID: VC3939322
InChI: InChI=1S/C12H8BrClO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H
SMILES: C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br
Molecular Formula: C12H8BrClO2S
Molecular Weight: 331.61 g/mol

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene

CAS No.: 331765-58-3

Cat. No.: VC3939322

Molecular Formula: C12H8BrClO2S

Molecular Weight: 331.61 g/mol

* For research use only. Not for human or veterinary use.

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene - 331765-58-3

Specification

CAS No. 331765-58-3
Molecular Formula C12H8BrClO2S
Molecular Weight 331.61 g/mol
IUPAC Name 1-(4-bromophenyl)sulfonyl-3-chlorobenzene
Standard InChI InChI=1S/C12H8BrClO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H
Standard InChI Key ZURBGZSWFBKSMW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br
Canonical SMILES C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Molecular Structure and Identification

Chemical Identity

  • IUPAC Name: 1-(4-Bromophenyl)sulfonyl-3-chlorobenzene

  • CAS Registry Number: 331765-58-3

  • Molecular Formula: C12H8BrClO2S\text{C}_{12}\text{H}_{8}\text{BrClO}_{2}\text{S}

  • Molecular Weight: 331.61 g/mol .

Structural Features

The molecule consists of two aromatic rings:

  • A 4-bromophenyl group attached to a sulfonyl (SO2\text{SO}_2) moiety.

  • A 3-chlorobenzene ring linked via the sulfonyl group.
    The sulfonyl bridge imparts polarity and reactivity, facilitating nucleophilic substitutions .

Key Descriptors:

  • SMILES: ClC1=CC(S(=O)(C2=CC=C(Br)C=C2)=O)=CC=C1

  • InChI Key: ZURBGZSWFBKSMW-UHFFFAOYSA-N .

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is synthesized via a two-step sulfonylation reaction:

  • Sulfonyl Chloride Formation: 4-Bromobenzenesulfonyl chloride (CAS 98-58-8) is prepared by chlorosulfonation of bromobenzene .

  • Coupling with 3-Chlorobenzene: The sulfonyl chloride reacts with 3-chlorobenzene under basic conditions (e.g., triethylamine) to form the target compound .

Reaction Equation:

C6H4BrSO2Cl+C6H4ClBaseC12H8BrClO2S+HCl\text{C}_6\text{H}_4\text{BrSO}_2\text{Cl} + \text{C}_6\text{H}_4\text{Cl} \xrightarrow{\text{Base}} \text{C}_{12}\text{H}_8\text{BrClO}_2\text{S} + \text{HCl}

Palladium-Catalyzed Methods

Recent studies (e.g., ) utilize palladium catalysts for efficient sulfonamide synthesis. For example, Rh2_2(oct)4_4 in chlorobenzene at 90°C enables regioselective annulation, broadening access to sulfone derivatives .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot explicitly reported; analogs: 73–77°C
SolubilitySoluble in THF, dioxane; insoluble in water
LogPEstimated ~5.4 (hydrophobic)
StabilityMoisture-sensitive; store under inert gas

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • Sulfonamide Development: Used to synthesize bioactive sulfonamides, e.g., antimicrobial agents .

  • Nucleotide Analogues: Serves as an activating agent in oligodeoxyribonucleotide synthesis .

Materials Science

  • Polymer Functionalization: Incorporates sulfonyl groups into polymers for enhanced thermal stability.

Recent Research and Innovations

Cross-Coupling Reactions

Pd-catalyzed reactions with β-enaminones yield trisubstituted imidazoles, valuable in drug discovery .

Sulfonyl Fluoride Derivatives

Methods from enable conversion to sulfonyl fluorides, emerging as "click chemistry" reagents .

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